molecular formula C13H18N4O4S B4117322 N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide

N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide

Cat. No. B4117322
M. Wt: 326.37 g/mol
InChI Key: BIYOLXMWAZAOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide, also known as MNBC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide involves its ability to selectively bind to certain receptors or enzymes in the body. This binding can either activate or inhibit the activity of the receptor or enzyme, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects such as cytotoxicity, immunomodulation, and inhibition of neurotransmitter activity. These effects are due to the compound's ability to selectively bind to certain receptors or enzymes in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide in lab experiments is its selective binding to certain receptors or enzymes, which allows for targeted effects. However, one of the limitations of using N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide. One potential direction is the development of N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide as a diagnostic tool for cancer. Another potential direction is the further investigation of N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide's immunomodulatory effects for the treatment of autoimmune diseases. Additionally, the development of N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide derivatives with improved efficacy and reduced toxicity is another potential direction for research.
Conclusion:
In conclusion, N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide is a promising compound that has been widely studied for its potential applications in scientific research. Its selective binding to certain receptors or enzymes allows for targeted effects, making it a valuable tool in lab experiments. Further research on N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide's potential applications in cancer research, neuroscience, and immunology is needed to fully understand its potential benefits.

Scientific Research Applications

N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis. N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide has also been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells. In neuroscience, N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide has been found to inhibit the activity of certain neurotransmitters, making it a promising candidate for the treatment of neurological disorders such as epilepsy. In immunology, N-(3-methoxypropyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide has been found to exhibit immunomodulatory effects by regulating the activity of immune cells.

properties

IUPAC Name

1-(3-methoxypropyl)-3-[(3-methyl-4-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-9-8-10(4-5-11(9)17(19)20)12(18)15-16-13(22)14-6-3-7-21-2/h4-5,8H,3,6-7H2,1-2H3,(H,15,18)(H2,14,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYOLXMWAZAOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NNC(=S)NCCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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